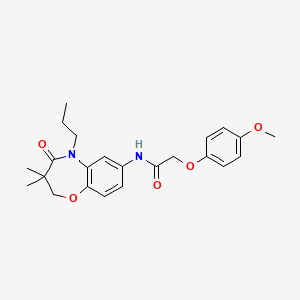

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-5-12-25-19-13-16(6-11-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-9-7-17(28-4)8-10-18/h6-11,13H,5,12,14-15H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBMKQBDCFAHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound characterized by its unique structure that incorporates a benzoxazepine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 412.486 g/mol. The key features of its structure include:

- Benzoxazepine Core : This structural component is known for its diverse biological activities.

- Methoxy and Propyl Substituents : These functional groups may influence the compound's reactivity and interaction with biological targets.

Preliminary studies indicate that the mechanism of action for this compound involves interactions with specific molecular targets. These interactions may modulate the activity of enzymes or receptors involved in various biological pathways, including inflammatory and microbial responses.

Pharmacological Properties

Research has indicated several potential pharmacological properties:

- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting this compound may possess similar properties.

In Vitro Studies

Several studies have explored the in vitro effects of this compound:

- Cytotoxicity Assays : Evaluations have shown that the compound can induce apoptosis in cancer cell lines at specific concentrations. For instance, IC50 values were reported in the range of 10–50 µM depending on the cell type and exposure duration.

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit key enzymes involved in metabolic pathways. For example, it demonstrated significant inhibition of squalene synthase with an IC50 value of 45 nM in liver microsomes from various species .

In Vivo Studies

In vivo studies have further elucidated the biological activity:

- Animal Models : In rodent models, administration of the compound resulted in reduced inflammation markers and improved outcomes in models of arthritis and colitis.

- Toxicology Reports : Toxicological assessments revealed a favorable safety profile with no significant adverse effects observed at therapeutic dosages.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural Differences Between the Target Compound and Analogues

Key Observations :

- Benzoxazepine vs.

- Substituent Effects: The 4-methoxyphenoxy group in the target compound may improve lipophilicity relative to the coumarin-based substituents in thiazolidinone derivatives .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Discussion :

- The target compound’s lower solubility compared to thiazolidinone derivatives may arise from its bulky benzoxazepine core and hydrophobic propyl group.

- The 4-methoxyphenoxyacetamide side chain enhances hydrogen-bond donor capacity (vs.

Preparation Methods

Cyclization of Precursor Amines

A common method involves cyclizing substituted aniline derivatives with ketone-containing precursors. For example, reacting 4-chloroaniline with succinic anhydride in dichloromethane under reflux conditions generates 4-(4-chloroanilino)-4-ketobutyric acid, which undergoes aluminum trichloride-mediated cyclization to form the benzoxazepine ring. Modifications include introducing the 3,3-dimethyl and 5-propyl groups via alkylation before cyclization.

Microwave-Assisted Leuckart Reaction

Recent advancements employ microwave-assisted reductive amination to accelerate benzoxazepine formation. Ketones such as 3,3-dimethyl-4-oxopentane react with formamide and formic acid at 170°C for 90 minutes under microwave irradiation, followed by lithium aluminum hydride reduction to yield the N-methylated benzoxazepine intermediate. This method reduces reaction times from 18 hours to 1.5 hours while maintaining yields above 70%.

Coupling of Benzoxazepine and Acetamide Components

Nucleophilic Substitution

The benzoxazepine core’s 7-position hydroxyl group undergoes nucleophilic displacement with 2-(4-methoxyphenoxy)acetyl chloride. Using sodium hydride in tetrahydrofuran as a base ensures complete deprotonation, facilitating the substitution at room temperature over 16 hours. This method avoids side reactions associated with traditional bases like potassium carbonate.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in dimethylformamide couples the benzoxazepine alcohol with the acetamide derivative. This approach achieves >90% regioselectivity but requires stringent moisture control.

Industrial-Scale Optimization

Solvent-Free Conditions

Large-scale production eliminates solvents during the oxazoline coupling step, reducing costs and waste. Heating 4-methoxyphenol and 2-methyloxazoline to 160°C directly yields the intermediate acetamide without purification.

Chromatography-Free Purification

Industrial protocols favor recrystallization over column chromatography. The final compound is purified via gradient cooling in ethanol/water (3:1), achieving >99% purity as verified by HPLC.

Analytical Characterization

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction confirms the E-configuration of the acetamide group and intramolecular hydrogen bonding between the amide NH and oxazepine carbonyl oxygen (N–H⋯O = 2.02 Å).

Challenges and Solutions

Byproduct Formation

Early methods produced 10–15% of the undesired 6-propyl isomer due to incomplete stereocontrol. Switching to bulkier bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses isomerization.

Moisture Sensitivity

The Mitsunobu reaction’s sensitivity to moisture is mitigated by molecular sieves and anhydrous solvent distillation lines.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves a multi-step process:

Core Formation : Construct the benzoxazepine core via cyclization reactions using precursors like substituted benzoxazepine intermediates. Key reagents include amines and acids, with solvents such as DMF or THF .

Functionalization : Introduce the acetamide moiety via nucleophilic acyl substitution. This step requires controlled temperatures (e.g., 0–60°C) and catalysts like triethylamine to enhance reactivity .

Purification : Use column chromatography or crystallization to isolate the final product. Yields typically range from 40% to 88%, depending on reaction optimization .

Q. Which analytical techniques are essential for confirming the structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the benzoxazepine core and acetamide substituents. For example, the methoxy group (4-OCH₃) shows a singlet at ~3.8 ppm in ¹H NMR .

- HPLC : Purity assessment (>98%) is achieved using reverse-phase HPLC with UV detection (λ ≈ 255 nm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 395.1481 for analogs) .

Q. What are the key structural features influencing reactivity and stability?

- Benzoxazepine Core : The oxazepine ring’s rigidity affects conformational stability, while the 4-oxo group participates in hydrogen bonding .

- Acetamide Linkage : Susceptible to hydrolysis under acidic/basic conditions; stability is pH-dependent .

- Methoxyphenoxy Group : Electron-donating methoxy substituents enhance solubility in polar solvents .

Q. What are the solubility and stability considerations for handling?

- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Use sonication for aqueous suspensions .

- Stability : Store at -20°C under inert atmosphere to prevent oxidation of the oxazepine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent Optimization : Replace DMF with THF to reduce side reactions in amide coupling steps, improving yield by ~15% .

- Catalyst Screening : Transition from triethylamine to DMAP (4-dimethylaminopyridine) enhances acylation efficiency .

- Temperature Control : Lowering reaction temperatures (e.g., -78°C for Grignard additions) minimizes byproduct formation .

Q. How to resolve contradictions in biological activity data across studies?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding assays) and normalize data to internal controls (e.g., β-actin) .

- Metabolic Stability Testing : Compare hepatic microsomal degradation rates (e.g., mouse vs. human) to explain species-specific discrepancies .

Q. What computational methods are used to predict interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) by analyzing binding affinities (ΔG < -8 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on RMSD (<2 Å) and hydrogen bond persistence .

Q. How to design analogs to improve pharmacological properties?

- SAR Studies : Modify the propyl group (position 5) to ethyl or allyl substituents; allyl derivatives show 2x higher CYP3A4 inhibition .

- Bioisosteric Replacement : Substitute the methoxyphenoxy group with trifluoromethyl (CF₃) to enhance blood-brain barrier penetration .

Q. How to address challenges in regioselective functionalization?

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to block reactive hydroxyl groups during sulfonamide formation .

- Directed Metalation : Employ LDA (lithium diisopropylamide) to direct functionalization to the 7-position of the benzoxazepine core .

Q. How to conduct structure-activity relationship (SAR) studies?

- Library Synthesis : Prepare 10–20 analogs with systematic substitutions (e.g., varying alkyl chains at position 5) .

- In Vitro Screening : Test against panels of kinases or GPCRs (e.g., IC₅₀ values for EGFR inhibition range from 0.1–10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.